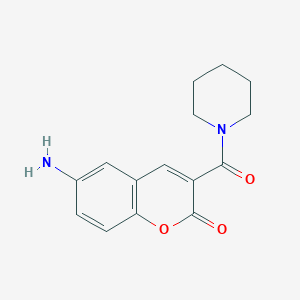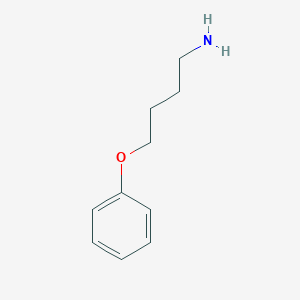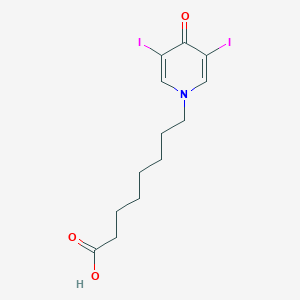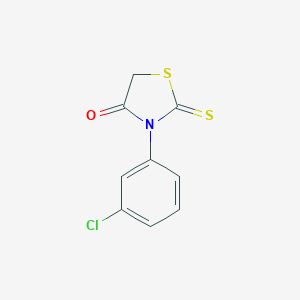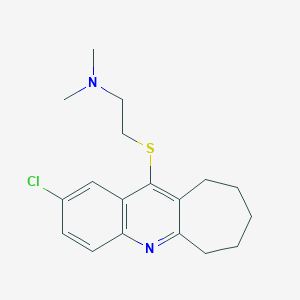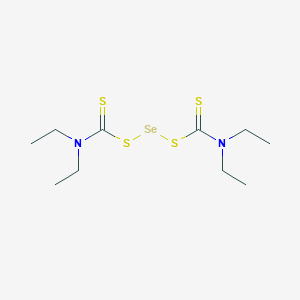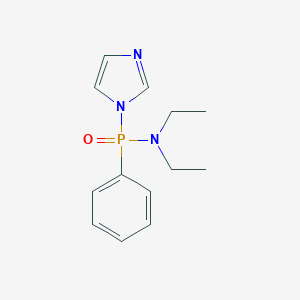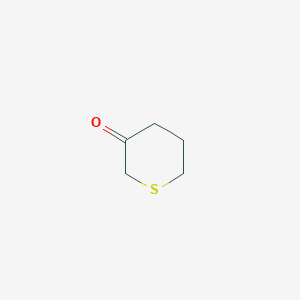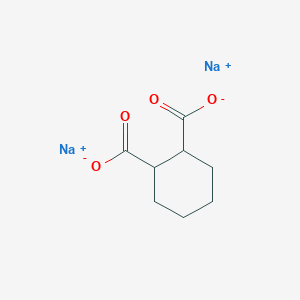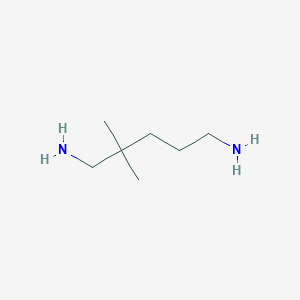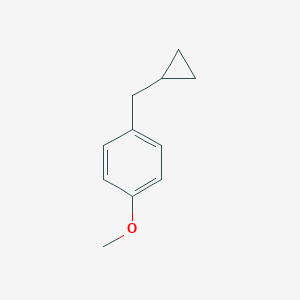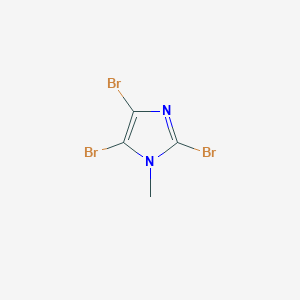
4-Nitrophenyl-Anthranilat
Übersicht
Beschreibung
4-Nitrophenyl anthranilate is an organic compound with the molecular formula C13H10N2O4. It is a yellow crystalline solid known for its applications in various scientific fields. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an anthranilate moiety.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl anthranilate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It serves as a model compound in drug development and pharmacological studies.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
4-Nitrophenyl anthranilate (NPA) is known to interact with enzymes such as α-chymotrypsin and anthranilate phosphoribosyltransferase . These enzymes play crucial roles in various biological processes. For instance, α-chymotrypsin is a digestive enzyme that breaks down proteins in the body , while anthranilate phosphoribosyltransferase is involved in the biosynthesis of tryptophan .
Mode of Action
The interaction of NPA with its targets leads to changes in their enzymatic activity. For example, NPA has been shown to inhibit the enzymatic activity of α-chymotrypsin in a photo-controlled manner . This suggests that NPA can modulate the function of its target enzymes, thereby influencing the biochemical processes they are involved in.
Biochemical Pathways
NPA affects the tryptophan biosynthesis pathway by interacting with anthranilate phosphoribosyltransferase . This enzyme catalyzes the second step in tryptophan biosynthesis, where a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate . By interacting with this enzyme, NPA can potentially influence the production of tryptophan, an essential amino acid.
Result of Action
The molecular and cellular effects of NPA’s action are largely dependent on its interaction with target enzymes. For instance, the inhibition of α-chymotrypsin by NPA could affect protein digestion . Similarly, its interaction with anthranilate phosphoribosyltransferase could influence the biosynthesis of tryptophan , which plays a crucial role in protein synthesis and the production of serotonin, a neurotransmitter.
Action Environment
The action, efficacy, and stability of NPA can be influenced by various environmental factors. For example, the photo-controlled inhibition of α-chymotrypsin by NPA suggests that light could be a significant factor influencing NPA’s action . Additionally, factors such as pH, temperature, and the presence of other molecules could also affect the interaction of NPA with its target enzymes and its overall effectiveness.
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl anthranilate plays a role in the biosynthesis of tryptophan, a crucial amino acid . It interacts with the enzyme anthranilate phosphoribosyltransferase (AnPRT), which catalyzes the transfer of a phosphoribosyl group from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl anthranilate involves its interaction with AnPRT. This enzyme is essential for some pathogens, making it an attractive target for developing new therapeutics to combat infectious diseases .
Metabolic Pathways
4-Nitrophenyl anthranilate is involved in the metabolic pathway of tryptophan biosynthesis . It interacts with the enzyme AnPRT and the cofactor PRPP .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl anthranilate can be synthesized through the esterification reaction between 4-nitrophenol and anthranilic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 4-nitrophenyl anthranilate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Reduction: 4-Nitrophenyl anthranilate can undergo reduction reactions, where the nitro group is reduced to an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF).
Major Products:
Reduction: 4-Aminophenyl anthranilate.
Substitution: Various substituted phenyl anthranilates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrophenyl benzoate
- 4-Nitrophenyl acetate
- 4-Nitrophenyl phosphate
Comparison: 4-Nitrophenyl anthranilate is unique due to the presence of the anthranilate moiety, which imparts distinct chemical properties and reactivity compared to other nitrophenyl esters. This uniqueness makes it valuable in specific applications where the anthranilate functionality is required.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHJJPYCVMFLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172706 | |
| Record name | 4-Nitrophenyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19176-60-4 | |
| Record name | 4-Nitrophenyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019176604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl Anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-nitrophenyl anthranilate interact with its target, and what are the downstream effects?
A1: 4-Nitrophenyl anthranilate (NPA) is a known fluorescent probe that specifically binds to the enzymatic active site of α-chymotrypsin (CHT), a digestive enzyme. [, ] This binding allows for the study of CHT's structure and function using fluorescence techniques like Förster resonance energy transfer (FRET). [, ] While NPA's interaction with CHT doesn't have direct therapeutic effects, it's instrumental in understanding the enzyme's behavior and designing potential inhibitors. [, ] One study used NPA as a FRET donor with nickel nanoparticles conjugated to CHT, demonstrating the potential for monitoring protein structure during thermal unfolding. []
Q2: What is the structural characterization of 4-nitrophenyl anthranilate, including its molecular formula, weight, and spectroscopic data?
A2: Unfortunately, the provided research excerpts don't offer detailed spectroscopic data or specific molecular weight information for NPA. A comprehensive analysis would require consulting resources like chemical databases or published spectroscopic studies.
Q3: Can you elaborate on the material compatibility and stability of 4-nitrophenyl anthranilate and its performance and applications under various conditions?
A3: The provided research primarily focuses on NPA's application as a fluorescent probe in the context of biomolecular interactions, particularly with CHT. [, ] Therefore, detailed information about its material compatibility and stability under various conditions is not discussed in these papers.
Q4: What are the catalytic properties and applications of 4-nitrophenyl anthranilate, including its reaction mechanisms, selectivity, and uses?
A4: The research excerpts don't focus on catalytic properties of NPA itself. Instead, it utilizes NPA's fluorescent properties to study the catalytic activity of CHT. [, ] NPA's hydrolysis by CHT is often used as a model reaction to investigate the enzyme's kinetics and the impact of various factors, such as metal ions, on its activity. []
Q5: Is there any information on the structure-activity relationship (SAR) of 4-nitrophenyl anthranilate, specifically the impact of structural modifications on its activity, potency, and selectivity?
A5: The research papers provided don't discuss any structural modifications of NPA or their impact on its activity or selectivity.
Q6: Are there any studies on the stability and formulation of 4-nitrophenyl anthranilate, particularly its stability under various conditions and strategies to improve its stability, solubility, or bioavailability?
A7: The provided research focuses on utilizing NPA as a tool for studying biomolecular interactions and doesn't delve into its formulation, stability, or bioavailability aspects. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



